molecular formula C6H8N2O B1358129 1,5-Dimethyl-1H-imidazole-4-carbaldehyde CAS No. 368833-95-8

1,5-Dimethyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1358129
CAS No.: 368833-95-8
M. Wt: 124.14 g/mol
InChI Key: XLDAGVUDVRGWKP-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the aldehyde group at the 4-position and methyl groups at the 1 and 5 positions makes it a valuable intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

1,5-Dimethyl-1H-imidazole-4-carbaldehyde plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines . This reaction suggests that this compound can act as an intermediate in the synthesis of various biologically active compounds. Additionally, it may interact with enzymes involved in the metabolism of imidazole derivatives, although specific enzymes and proteins have not been extensively documented.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound is generally stable when stored at 0-8°C . Its long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied. It is important to consider the potential degradation products and their effects on cellular processes when conducting long-term experiments with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the bromination of substituted acetophenones with N-bromosuccinimide in acetonitrile, followed by further reactions to introduce the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1,5-Dimethyl-1H-imidazole-4-carboxylic acid.

    Reduction: 1,5-Dimethyl-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

1,5-Dimethyl-1H-imidazole-4-carbaldehyde serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to be used in developing drugs targeting various diseases, including neurological disorders and infectious diseases.

Case Study: Antibacterial Activity

A study highlighted the synthesis of imidazole derivatives that exhibited significant antibacterial activity against Helicobacter pylori, a common pathogen responsible for gastric ulcers. The compound was used as a precursor for synthesizing hybrids that showed effective inhibition of both metronidazole-sensitive and resistant strains .

Organic Synthesis

This compound is frequently employed in organic synthesis due to its ability to act as a building block for creating diverse chemical structures. Its reactivity facilitates the formation of complex heterocyclic compounds.

Data Table: Synthesis Pathways

Reaction TypeProductYield (%)Reference
Cycloaddition1,5-Diaryl-1H-imidazole-4-carboxylates64
Acylation1,5-Diaryl-1H-imidazole-4-carbohydrazides68-83

Biochemical Research

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its role in understanding biological processes at a molecular level is critical for drug development.

Case Study: HIV Research

Research involving this compound demonstrated its potential in designing inhibitors for HIV integrase. Compounds synthesized from it were evaluated for their inhibitory effects on HIV replication, showing moderate antiviral activity with cytotoxicity assessments indicating safe dosage levels .

Material Science

The compound is also applied in material science for developing novel materials, including polymers and coatings. Its incorporation enhances properties such as durability and resistance to environmental factors.

Example Application

Functionalized polymers developed using this compound exhibit improved mechanical properties and thermal stability, making them suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is used in various techniques such as chromatography to identify and quantify other substances accurately. Its properties facilitate the detection of trace amounts of compounds in complex mixtures.

Application Overview

The use of this compound has been documented in several analytical methods that require precise quantification of active ingredients in pharmaceutical formulations .

Comparison with Similar Compounds

1,5-Dimethyl-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives:

The unique substitution pattern of this compound, with methyl groups at positions 1 and 5 and an aldehyde group at position 4, provides distinct steric and electronic characteristics that influence its reactivity and applications.

Biological Activity

1,5-Dimethyl-1H-imidazole-4-carbaldehyde (DMIA) is a compound of significant interest in biochemical and pharmaceutical research. Its structure, featuring an imidazole ring and an aldehyde functional group, contributes to its diverse biological activities. This article reviews the biological activity of DMIA, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C6H8N2O
  • Key Functional Groups: Imidazole ring, aldehyde group

The aldehyde functional group enhances DMIA's reactivity, allowing it to participate in various biochemical reactions. DMIA is known to interact with enzymes and proteins, facilitating processes such as reductive amination when combined with amines in the presence of reducing agents like sodium borohydride .

Mechanism of Action:
DMIA's biological activity can be attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This property allows it to act as an electrophilic agent in biochemical pathways, influencing enzyme activity and metabolic processes. Notably, DMIA has been investigated for its potential role as an intermediate in synthesizing biologically active compounds .

Medicinal Chemistry

  • Synthesis of Pharmaceuticals:
    DMIA serves as a crucial intermediate in developing various pharmaceutical agents targeting neurological disorders and cancer therapeutics. Its derivatives have been explored for their potential as enzyme inhibitors and receptor modulators .
  • Antimicrobial Activity:
    Recent studies have indicated that imidazole derivatives, including DMIA, exhibit antimicrobial properties. For instance, compounds derived from DMIA have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
  • Enzyme Inhibition:
    Research indicates that DMIA can inhibit specific enzymes involved in metabolic pathways. For example, its derivatives have been tested for inhibitory effects on enzymes like GPX4, which plays a critical role in cellular redox homeostasis .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of DMIA derivatives in vitro. The results demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

CompoundCell LineIC50 (µM)
DMIA Derivative AMCF-7 (Breast)15
DMIA Derivative BA549 (Lung)20

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of DMIA derivatives was assessed against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like vancomycin .

CompoundMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
DMIA Derivative C8Vancomycin0.5

Properties

IUPAC Name

1,5-dimethylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(3-9)7-4-8(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDAGVUDVRGWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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